

Application Notes and Protocols: Synthesis of Tertiary Amines using Sodium Triacetoxyborohydride

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Compound of Interest

Compound Name: *Triacetoxyborohydride*

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Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. Among the various reagents available for this transformation, sodium **triacetoxyborohydride** ($\text{NaBH}(\text{OAc})_3$), often abbreviated as STAB, has emerged as a reagent of choice for the synthesis of primary, secondary, and tertiary amines.^[1] Its popularity stems from its mild and selective nature, allowing for the efficient one-pot synthesis of amines from a wide array of aldehydes and ketones.^{[2][3]}

STAB offers significant advantages over other hydride reagents, such as sodium borohydride (NaBH_4) and sodium cyanoborohydride (NaBH_3CN). Unlike NaBH_4 , STAB is significantly less basic and does not readily reduce ketones and aldehydes under neutral or acidic conditions, thus minimizing the formation of alcohol byproducts.^{[4][5]} Compared to the toxic NaBH_3CN , STAB and its byproducts are considerably less hazardous, a crucial consideration in both academic and industrial settings.^{[4][6]} This reagent's high functional group tolerance makes it compatible with substrates bearing sensitive moieties like esters, nitro groups, and halogens.^[7]

These application notes provide a comprehensive overview of the use of sodium **triacetoxyborohydride** for the synthesis of tertiary amines, complete with detailed

experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in the successful application of this valuable synthetic tool.

Reaction Mechanism and Key Principles

The reductive amination using sodium **triacetoxylborohydride** is a one-pot reaction that proceeds through two key sequential steps: the formation of an iminium ion followed by its reduction.

- **Iminium Ion Formation:** The reaction is initiated by the nucleophilic attack of a secondary amine on the carbonyl carbon of an aldehyde or ketone. This is typically catalyzed by the presence of a weak acid, often acetic acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The resulting hemiaminal intermediate then undergoes dehydration to form a resonance-stabilized iminium ion.[6]
- **Hydride Reduction:** Sodium **triacetoxylborohydride** then selectively reduces the iminium ion. The electron-withdrawing acetate groups on the boron atom temper the reactivity of the borohydride, making it a mild hydride donor that preferentially reduces the more electrophilic iminium ion over the starting carbonyl compound.[4] This selective reduction is the key to the high efficiency of the one-pot procedure.[8]



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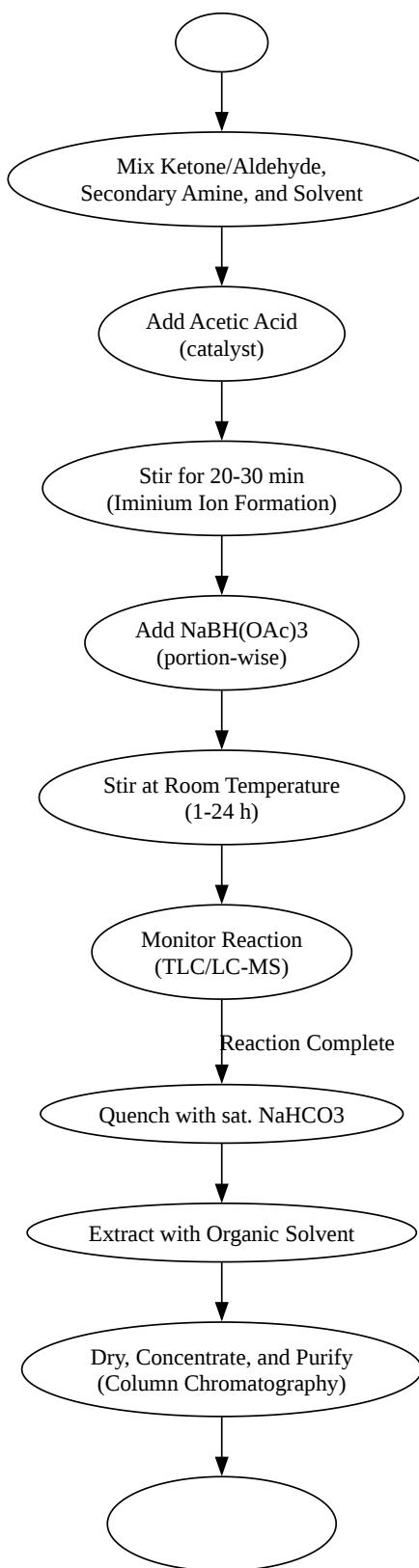
Experimental Protocols

The following protocols are provided as general guidelines and can be adapted for a wide range of substrates. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific applications.

Protocol 1: General Procedure for the Synthesis of Tertiary Amines from Ketones and Secondary Amines

This one-pot procedure is suitable for a variety of aliphatic and cyclic ketones with secondary amines.^{[2][6]}

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 equiv), the secondary amine (1.05-1.2 equiv), and anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (to make a ~0.2 M solution of the ketone).
- **Acid Catalyst:** Add glacial acetic acid (1.0 equiv) to the mixture and stir at room temperature for 20-30 minutes to facilitate iminium ion formation.
- **Addition of STAB:** Add sodium **triacetoxyborohydride** (1.5-2.0 equiv) portion-wise to the stirred solution. Gas evolution (hydrogen) may be observed.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.
- **Work-up:** Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

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This protocol provides a specific example of the reductive amination of an aldehyde.

- **Reaction Setup:** In a round-bottom flask, dissolve m-anisaldehyde (1.00 g, 7.34 mmol), dimethylamine hydrochloride (1.20 g, 14.7 mmol), and sodium acetate (964 mg, 11.8 mmol) in THF (30 mL).
- **Addition of Acid and STAB:** Add acetic acid (253 μ L, 4.41 mmol) to the solution and stir at 0 °C for 5 minutes. Then, add sodium **triacetoxyborohydride** (3.42 g, 16.2 mmol) and allow the reaction to stir at room temperature for 1 hour.
- **Work-up and Purification:** Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by NH silica gel column chromatography (ethyl acetate:hexane = 0:100 to 10:90) to yield the product as a colorless liquid (940 mg, 77% yield).

Quantitative Data and Substrate Scope

The reductive amination using sodium **triacetoxyborohydride** is applicable to a broad range of ketones and secondary amines, generally providing good to excellent yields. The following tables summarize representative examples.

Table 1: Reductive Amination of Various Ketones with Secondary Amines

Ketone	Secondary Amine	Solvent	Time (h)	Yield (%)	Reference
Cyclohexanone	Pyrrolidine	DCE	2	96	[6]
Cycloheptanone	Diethylamine	THF	24	88	[8]
2-Pentanone	Piperidine	DCE	4	92	[6]
Acetophenone	Morpholine	DCE/AcOH	12	Low Yield	[9]
4-Methoxyacetophenone	N-Methylaniline	DCE/AcOH	-	Moderate	[10]

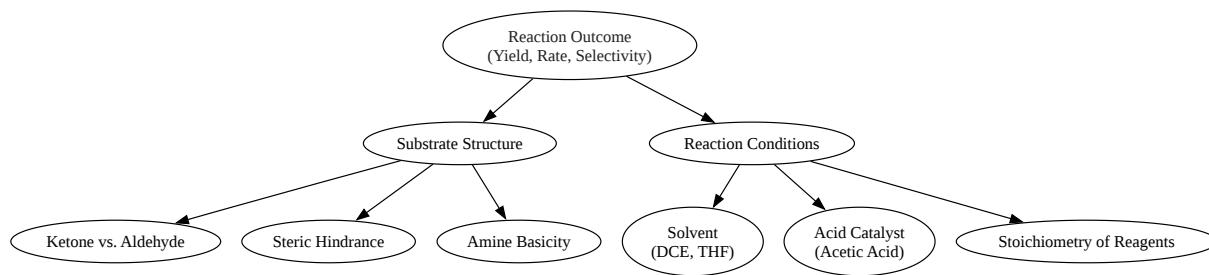
Note: Reactions with aromatic ketones like acetophenone are often sluggish and may result in lower yields compared to aliphatic ketones.[4][7]

Table 2: Reductive Amination of Aldehydes with Secondary Amines

Aldehyde	Secondary Amine	Solvent	Time (h)	Yield (%)	Reference
Benzaldehyde	N-Methylaniline	DCE	3	95	[8]
Phenylacetaldehyde	Diethylamine	THF	-	Good	General Procedure
m-Anisaldehyde	Dimethylamine	THF	1	77	

Factors Influencing Reaction Outcome

Several factors can influence the efficiency and outcome of the reductive amination reaction.



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- Substrate Structure: Aldehydes are generally more reactive than ketones. Sterically hindered ketones and amines may react slower or require elevated temperatures.[4][7]
- Amine Basicity: Weakly basic amines, such as anilines, may require longer reaction times or modified conditions to achieve high yields.[6][10]
- Solvent: 1,2-Dichloroethane (DCE) and tetrahydrofuran (THF) are the most commonly used solvents. Reactions are often faster in DCE.[2][7]
- Acid Catalyst: The addition of acetic acid is generally beneficial for reactions involving ketones as it catalyzes the formation of the iminium ion. For aldehydes, it is often not necessary.[2][7]
- Stoichiometry: Typically, a slight excess of the amine and 1.5 to 2.0 equivalents of STAB are used to ensure complete conversion of the limiting carbonyl compound.[4][6]

Conclusion

Sodium **triacetoxyborohydride** is a highly effective, mild, and selective reagent for the synthesis of tertiary amines via reductive amination. Its broad substrate scope, tolerance of various functional groups, and favorable safety profile make it an invaluable tool for chemists in

research and development. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this important synthetic methodology.

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References

- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
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